Mutagenicity Profile: Differential Activation in S. typhimurium TA100 Versus Unsubstituted 3-Aminobiphenyl
In a comparative mutagenicity study of aminobiphenyl positional isomers, 3-amino-4-methylbiphenyl (the free base of the target compound) was mutagenic in Salmonella typhimurium strain TA100, whereas 3-aminobiphenyl (the unsubstituted analog) was inactive in the same strain [1]. In strain TA1538, both compounds were inactive [1]. This strain-specific differential activation demonstrates that the ortho-methyl group relative to the amine position (the 4-methyl substitution in the 3-amino-4-methylbiphenyl nomenclature) confers a distinct biological liability profile not shared by the unsubstituted comparator.
| Evidence Dimension | Mutagenicity in S. typhimurium TA100 (Ames assay) |
|---|---|
| Target Compound Data | Mutagenic |
| Comparator Or Baseline | 3-Aminobiphenyl: Inactive |
| Quantified Difference | Qualitative activity switch: Inactive → Mutagenic |
| Conditions | Rat liver S9 fraction (9000 g supernatant); TA100 strain |
Why This Matters
Procurement for genetic toxicology or carcinogenicity studies requires this compound specifically because its methyl substitution creates a distinct mutagenic signature that unsubstituted analogs lack entirely.
- [1] El-Bayoumy K, Hecht SS, Hoffmann D. Effects of ortho-methyl substituents on the mutagenicity of aminobiphenyls and aminonaphthalenes. Mutat Res. 1981;90(4):345-354. PMID: 7038458. View Source
